2-Diazenyl-5-(trifluoromethyl)pyridine
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Overview
Description
2-Diazenyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H4F3N3. It is characterized by the presence of a diazenyl group (-N=N-) and a trifluoromethyl group (-CF3) attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazenyl-5-(trifluoromethyl)pyridine typically involves the diazotization of 2-aminopyridine derivatives. One common method includes the reaction of 2-aminopyridine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then coupled with a trifluoromethyl-substituted aromatic compound . The reaction conditions often require low temperatures to stabilize the diazonium intermediate and prevent decomposition.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Diazenyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .
Scientific Research Applications
2-Diazenyl-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of 2-Diazenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and stability. These properties contribute to its biological activities and effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 5-(Trifluoromethyl)pyridine-2-thiol
- 2-Amino-5-(trifluoromethyl)pyridine
Uniqueness
2-Diazenyl-5-(trifluoromethyl)pyridine is unique due to the presence of both a diazenyl group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H4F3N3 |
---|---|
Molecular Weight |
175.11 g/mol |
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]diazene |
InChI |
InChI=1S/C6H4F3N3/c7-6(8,9)4-1-2-5(12-10)11-3-4/h1-3,10H |
InChI Key |
HXRFUVVIEALKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N=N |
Origin of Product |
United States |
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